molecular formula C10H7ClO3S2 B182876 4-Chlorophenyl thiophene-2-sulfonate CAS No. 88022-34-8

4-Chlorophenyl thiophene-2-sulfonate

Cat. No. B182876
CAS RN: 88022-34-8
M. Wt: 274.7 g/mol
InChI Key: OURMYNTUPNOGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorophenyl thiophene-2-sulfonate is a chemical compound that is widely used in scientific research. It is a sulfonate ester of thiophene that has a chlorophenyl group attached to it. This compound has been found to have various applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl thiophene-2-sulfonate is not fully understood. It is believed to interact with proteins and enzymes by binding to their active sites or allosteric sites. This interaction can result in the modulation of enzyme activity or protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Chlorophenyl thiophene-2-sulfonate are dependent on the specific protein or enzyme it interacts with. It has been found to inhibit the activity of certain enzymes such as protein tyrosine phosphatases and protein kinases. It has also been shown to modulate the activity of transcription factors and nuclear receptors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chlorophenyl thiophene-2-sulfonate in lab experiments is its high selectivity for certain proteins and enzymes. This allows for the specific modulation of their activity without affecting other cellular processes. However, one limitation is that it may not be effective in all cell types or biological systems.

Future Directions

There are several future directions for the use of 4-Chlorophenyl thiophene-2-sulfonate in scientific research. One potential application is in the development of new drugs that target specific proteins or enzymes. It may also be used as a tool to study the role of these proteins and enzymes in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 4-Chlorophenyl thiophene-2-sulfonate is a useful compound for scientific research. Its high selectivity for certain proteins and enzymes makes it a valuable tool in the study of protein-protein interactions, enzyme kinetics, and drug discovery. While its mechanism of action is not fully understood, further research is needed to fully explore its potential applications in various fields of science.

Synthesis Methods

The synthesis of 4-Chlorophenyl thiophene-2-sulfonate can be achieved by the reaction of 4-chlorophenyl thiophene-2-carboxylate with sulfur trioxide. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The product obtained is then purified by recrystallization or chromatography.

Scientific Research Applications

4-Chlorophenyl thiophene-2-sulfonate has been widely used in scientific research for various purposes. It has been found to be a useful tool in the study of protein-protein interactions, enzyme kinetics, and drug discovery. It is also used as a fluorescent probe to detect the presence of metal ions in biological samples.

properties

CAS RN

88022-34-8

Product Name

4-Chlorophenyl thiophene-2-sulfonate

Molecular Formula

C10H7ClO3S2

Molecular Weight

274.7 g/mol

IUPAC Name

(4-chlorophenyl) thiophene-2-sulfonate

InChI

InChI=1S/C10H7ClO3S2/c11-8-3-5-9(6-4-8)14-16(12,13)10-2-1-7-15-10/h1-7H

InChI Key

OURMYNTUPNOGIY-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.